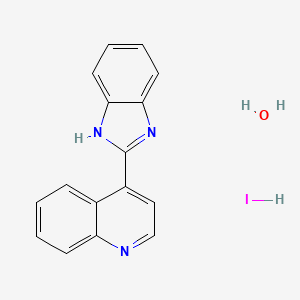
1-(4-Fluorophenyl)-3-(piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(piperidine-1-carbonyl)pyrrolidin-2-one, commonly known as Fluorophenyl-Pyrrolidinyl-Ketone (also referred to as Fluorophenyl-Pyrrolidinyl-Ketone or Fluorophenyl-Pyrrolidinyl-Ketone), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Fluorophenyl-Pyrrolidinyl-Ketone involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Fluorophenyl-Pyrrolidinyl-Ketone has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced motivation, and reinforcement of drug seeking behavior. Additionally, the compound has been found to have potential therapeutic effects in the treatment of addiction and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Fluorophenyl-Pyrrolidinyl-Ketone in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of using the compound is its potential toxicity, which can lead to adverse effects on the nervous system.
Zukünftige Richtungen
There are several future directions for Fluorophenyl-Pyrrolidinyl-Ketone research, including the development of more potent and selective compounds for studying the role of dopamine in the brain. Additionally, the compound has potential applications in the development of drugs for the treatment of addiction and other neurological disorders. Further research is needed to fully understand the potential of Fluorophenyl-Pyrrolidinyl-Ketone in these areas.
Synthesemethoden
Fluorophenyl-Pyrrolidinyl-Ketone is synthesized through a multi-step process involving the reaction of piperidine-1-carbonyl chloride with 4-fluoroaniline to form the intermediate 1-(4-fluorophenyl)piperidine-1-carboxamide. The intermediate is then reacted with pyrrolidin-2-one to yield Fluorophenyl-Pyrrolidinyl-Ketone.
Wissenschaftliche Forschungsanwendungen
Fluorophenyl-Pyrrolidinyl-Ketone has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for studying the role of dopamine in the brain. Additionally, Fluorophenyl-Pyrrolidinyl-Ketone has been used in the development of drugs for the treatment of addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-12-4-6-13(7-5-12)19-11-8-14(16(19)21)15(20)18-9-2-1-3-10-18/h4-7,14H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYOFPKCYCOKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)




![N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548299.png)

![5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7548306.png)
![3-ethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B7548311.png)
![3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548318.png)